2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thioxo group attached to a dihydropyrimidopyrimidinone core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrimidinone derivatives, which can be further functionalized to introduce the morpholine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as iodine, can significantly reduce reaction times and improve efficiency . Solvents like dimethylformamide (DMF) are often employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding dihydropyrimidinone derivatives.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions using triorganoindium reagents are effective for introducing various substituents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share the morpholine and pyrimidine core but differ in the substituents at positions 4 and 6.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrimidine core but differ in the presence of a pyrrolo ring.
Uniqueness
2-(4-MORPHOLINYL)-6-PHENYL-5-THIOXO-5,6-DIHYDROPYRIMIDO[4,5-D]PYRIMIDIN-4(1H)-ONE is unique due to the combination of its morpholine, phenyl, and thioxo groups, which confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
2-morpholin-4-yl-6-phenyl-5-sulfanylidene-3H-pyrimido[4,5-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-14-12-13(18-16(19-14)20-6-8-23-9-7-20)17-10-21(15(12)24)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHNWKQDCOVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=O)N2)C(=S)N(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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